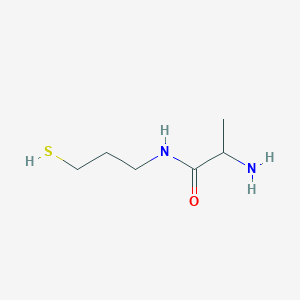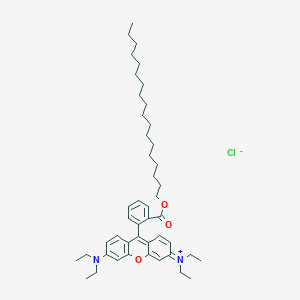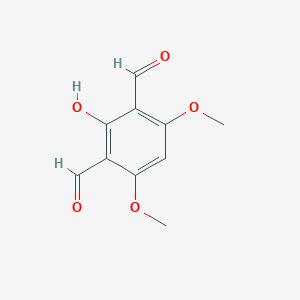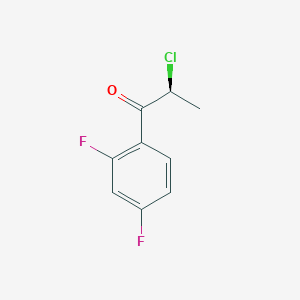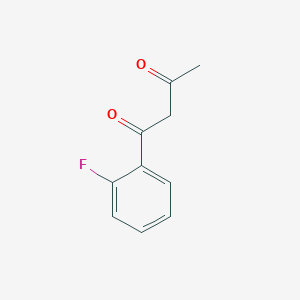
Perfluoroglutaronitrile
Overview
Description
Perfluoroglutaronitrile is a perfluorinated compound with the molecular formula C5F6N2. It is characterized by the presence of a fully fluorinated carbon chain with two nitrile groups. This compound is known for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds. This compound is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroglutaronitrile can be synthesized from hexafluoroglutaric acid or its derivatives. One common method involves the reaction of hexafluoroglutaric acid with ammonia to form hexafluoroglutaramide, which is then dehydrated to produce this compound . The reaction conditions typically involve high temperatures and the use of dehydrating agents.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Perfluoroglutaronitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of nitrile groups makes it reactive towards nucleophiles, leading to the formation of amides and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to convert this compound to corresponding amides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the nitrile groups to primary amines.
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile groups to carboxylic acids or amides, respectively.
Major Products: The major products formed from these reactions include perfluorinated amides, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
Perfluoroglutaronitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds. Its high reactivity and stability make it suitable for creating complex molecular structures.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: this compound is used in the production of high-performance materials, such as fluoropolymers and coatings, due to its excellent chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of perfluoroglutaronitrile involves its interaction with molecular targets through its nitrile groups. These groups can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated carbon chain enhances the compound’s stability and resistance to metabolic degradation, making it effective in various applications.
Comparison with Similar Compounds
Perfluorobutyronitrile: Similar in structure but with a shorter carbon chain.
Perfluoroadiponitrile: Similar but with a longer carbon chain.
Perfluoropropionitrile: Another similar compound with a shorter carbon chain.
Comparison: Perfluoroglutaronitrile is unique due to its specific carbon chain length and the presence of two nitrile groups, which confer distinct reactivity and stability compared to other perfluorinated nitriles. Its properties make it particularly suitable for applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOFKOZJGMQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C#N)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191040 | |
| Record name | Perfluoroglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-89-6 | |
| Record name | 2,2,3,3,4,4-Hexafluoropentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaronitrile, perfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



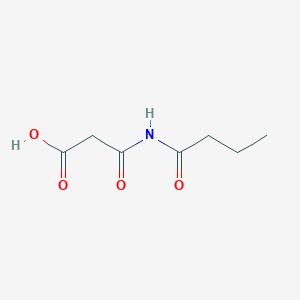
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)

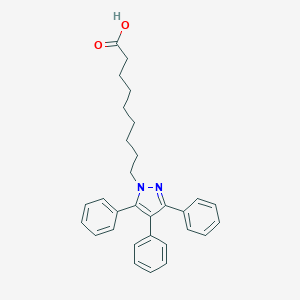
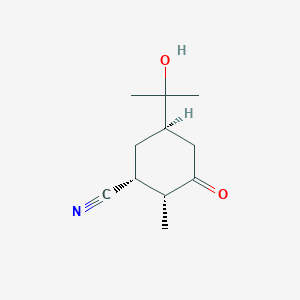
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
